molecular formula C12H13N5O3 B555442 L-Histidine 4-nitroanilide CAS No. 70324-65-1

L-Histidine 4-nitroanilide

Cat. No. B555442
CAS RN: 70324-65-1
M. Wt: 275.26 g/mol
InChI Key: BCUATUQRWYXUCA-NSHDSACASA-N
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Description

L-Histidine 4-nitroanilide is a significant chemical compound used in biochemical research. It serves as a substrate to measure the activity of enzymes like chymotrypsin, trypsin, and elastase . It is synthesized through the reaction of L-histidine with 4-nitroaniline .


Synthesis Analysis

The synthesis of L-Histidine 4-nitroanilide occurs through the reaction of L-histidine with 4-nitroaniline . In the L-histidine biosynthetic pathway of Escherichia coli, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition .


Chemical Reactions Analysis

L-Histidine 4-nitroanilide is involved in the hydrolysis of the amide bond between L-histidine and 4-nitroaniline by enzymes such as chymotrypsin, trypsin, and elastase . The hydrolysis results in the release of 4-nitroaniline, which can be detected spectrophotometrically at 410 nm.

Scientific Research Applications

Fluorescence Sensors

L-Histidine is used in the construction of fluorescence sensors. In a study, Cu 2+ modulated silver nanoclusters were constructed for the turn-on, label-free detection of L-histidine . The fluorescence of these nanoclusters was quenched using Cu 2+ through energy or electron transfer. However, the quenched fluorescence could be restored dramatically in the presence of L-histidine due to Cu 2+ liberation from the nanoclusters and because of the chelation between the imidazole group of L-histidine and Cu 2+ .

Health and Disease

L-histidine plays unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system . It is an essential amino acid with potential applications in treating a wide range of conditions including rheumatoid arthritis, chronic renal failure, ageing-related disorders, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .

Crystal Growth

L-Histidine 4-nitroanilide has been used in the growth of single crystals. Structural analyses were carried out by powder x-ray diffraction, FT-Raman, Fourier Transform Infrared and Nuclear Magnetic Resonance spectral methods to conform the grown crystals .

Nutritional Supplement

L-Histidine acts as a precursor to histamine and a component of carnosine. It is also used in medicine, feed additive, biochemical research, dietary supplement. It is used in a nutrition enhancer, is the amino acid fluid infusion .

Mechanism of Action

Target of Action

L-Histidine 4-nitroanilide primarily targets enzymes such as chymotrypsin, trypsin, and elastase . These enzymes play a crucial role in the hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline .

Mode of Action

The mode of action for L-Histidine 4-nitroanilide involves enzyme-catalyzed hydrolysis of the amide bond connecting L-histidine and 4-nitroaniline . This hydrolysis results in the release of 4-nitroaniline , which can be detected spectrophotometrically at 410 nm .

Biochemical Pathways

L-Histidine 4-nitroanilide affects the L-histidine biosynthetic pathway . In this pathway, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition . The elimination of the feedback inhibition of HisG by the L-histidine end product is an important step that enables the oversynthesis of L-histidine in breeding strains .

Pharmacokinetics

The compound’s mode of action suggests that its bioavailability would be influenced by the presence and activity of specific enzymes such as chymotrypsin, trypsin, and elastase .

Result of Action

The hydrolysis of L-Histidine 4-nitroanilide results in the release of 4-nitroaniline . This compound can be detected spectrophotometrically at 410 nm, providing a measurable outcome of the compound’s action .

Action Environment

The action of L-Histidine 4-nitroanilide can be influenced by various environmental factors. For instance, the presence and activity of specific enzymes can affect the compound’s efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound and its interaction with its targets.

Future Directions

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Furthermore, a novel L-histidine based ionic liquid (LHIL) has been developed and successfully synthesized, showing outstanding corrosion inhibition effect on mild steel . These developments suggest that L-Histidine 4-nitroanilide could also have potential future applications in various fields.

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUATUQRWYXUCA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428626
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine 4-nitroanilide

CAS RN

70324-65-1
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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